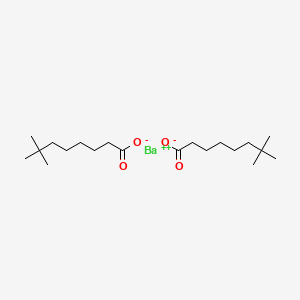
Barium(2+);7,7-dimethyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);7,7-dimethyloctanoate is a chemical compound that consists of a barium ion (Ba²⁺) and two 7,7-dimethyloctanoate anions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Barium(2+);7,7-dimethyloctanoate typically involves the reaction of barium hydroxide with 7,7-dimethyloctanoic acid. The reaction is carried out in an aqueous medium, and the product is obtained by precipitation. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as metallo-organic chemical vapor deposition (MOCVD). This method allows for the production of high-purity compounds with controlled properties. The process involves the use of barium precursors and organic ligands, which are vaporized and deposited onto a substrate under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);7,7-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where the 7,7-dimethyloctanoate anions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium carbonate, while reduction may produce barium metal. Substitution reactions can result in the formation of various barium salts .
Applications De Recherche Scientifique
Barium(2+);7,7-dimethyloctanoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in diagnostic imaging and as a contrast agent.
Industry: It is used in the production of advanced materials, including ceramics and superconductors
Mécanisme D'action
The mechanism of action of Barium(2+);7,7-dimethyloctanoate involves its interaction with various molecular targets and pathways. The barium ion can interact with cellular components, leading to changes in cellular function. For example, barium ions can inhibit potassium channels, leading to depolarization of cell membranes and subsequent cellular effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Barium(2+);7,7-dimethyloctanoate include:
Copper(II) 7,7-dimethyloctanoate: This compound has similar structural features but contains copper instead of barium.
Barium neodecanoate: Another barium compound with a similar structure but different organic ligands
Uniqueness
This compound is unique due to its specific combination of barium ions and 7,7-dimethyloctanoate anions. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C20H38BaO4 |
|---|---|
Poids moléculaire |
479.8 g/mol |
Nom IUPAC |
barium(2+);7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Ba/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
QJFWQPOUERXNAS-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



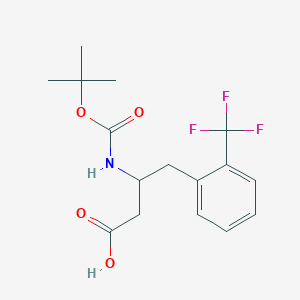
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[3-[4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid](/img/structure/B13394308.png)
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid](/img/structure/B13394323.png)
![2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid](/img/structure/B13394340.png)
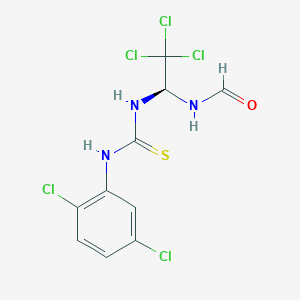
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B13394363.png)
![1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B13394366.png)
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B13394378.png)

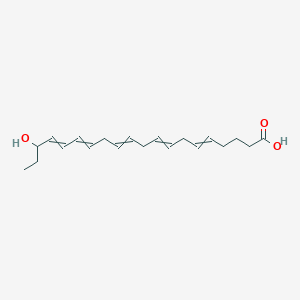
![5-[2-[7a-methyl-1-[1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol;7a-methyl-1-[1-[5,5,5-trifluoro-4-(trifluoromethyl)-4-trimethylsilyloxypent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-one;tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane;oxolane](/img/structure/B13394390.png)
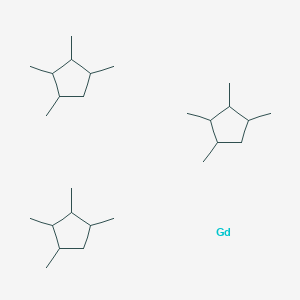
![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)
